Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28
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Overview
Description
Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is a biotinylated derivative of somatostatin-28, a neuropeptide that plays a crucial role in inhibiting the release of various secondary hormones. This compound is particularly significant in scientific research due to its ability to bind with high affinity to specific receptors and streptavidin, making it useful for receptor affinity purification and localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 involves the biotinylation of somatostatin-28 at specific residues, namely Leu8, D-Trp22, and Tyr25. The process typically includes the following steps:
Peptide Synthesis: The somatostatin-28 peptide is synthesized using solid-phase peptide synthesis (SPPS).
Biotinylation: The peptide is then biotinylated at the specified residues using biotinylation reagents under controlled conditions.
Purification: The biotinylated peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale biotinylation reactors, and industrial-grade HPLC systems for purification .
Chemical Reactions Analysis
Types of Reactions
Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 primarily undergoes the following types of reactions:
Binding Reactions: It binds to specific receptors and streptavidin with high affinity.
Photoaffinity Cross-Linking: This reaction is used to covalently label receptors, aiding in the study of receptor-ligand interactions.
Common Reagents and Conditions
Reagents: Biotinylation reagents, HPLC solvents, and photoaffinity cross-linking agents.
Major Products
The major product formed from these reactions is the biotinylated peptide-receptor complex, which is stable and useful for various biochemical assays .
Scientific Research Applications
Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 has a wide range of applications in scientific research:
Chemistry: Used in receptor affinity purification and localization studies.
Biology: Helps in studying receptor-ligand interactions and signaling pathways.
Industry: Utilized in the development of biochemical assays and drug discovery
Mechanism of Action
The compound exerts its effects by binding to high-affinity somatostatin receptors, which are G-protein coupled receptors. This binding inhibits the release of secondary hormones, thereby modulating various physiological processes. The biotinylated form allows for easy detection and purification using streptavidin-based systems .
Comparison with Similar Compounds
Similar Compounds
Somatostatin-28: The non-biotinylated form of the peptide.
Octreotide: A synthetic analog of somatostatin with a longer half-life.
Lanreotide: Another synthetic analog used in medical treatments.
Uniqueness
Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is unique due to its biotinylation, which enhances its utility in receptor affinity studies and biochemical assays. This modification allows for simultaneous binding to receptors and streptavidin, forming a stable ternary complex .
Properties
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxyamino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C148H223N43O43S3.C2HF3O2/c1-73(2)57-93(174-121(207)76(5)165-139(225)107-40-28-56-191(107)144(230)100(64-112(154)200)181-135(221)101(67-192)182-133(219)98(62-110(152)198)175-120(206)75(4)164-137(223)103(69-194)189-234-115(204)43-18-17-42-109-118-104(70-235-109)185-148(233)188-118)128(214)166-77(6)143(229)190-55-27-41-108(190)140(226)173-91(39-26-54-160-147(157)158)124(210)172-92(48-49-114(202)203)126(212)169-90(38-25-53-159-146(155)156)123(209)168-87(35-19-22-50-149)122(208)163-74(3)119(205)162-66-113(201)167-105-71-236-237-72-106(145(231)232)184-136(222)102(68-193)183-142(228)117(79(8)196)187-134(220)96(60-82-44-46-84(197)47-45-82)180-141(227)116(78(7)195)186-127(213)89(37-21-24-52-151)170-131(217)97(61-83-65-161-86-34-16-15-33-85(83)86)178-130(216)95(59-81-31-13-10-14-32-81)176-129(215)94(58-80-29-11-9-12-30-80)177-132(218)99(63-111(153)199)179-125(211)88(171-138(105)224)36-20-23-51-150;3-2(4,5)1(6)7/h9-16,29-34,44-47,65,73-79,87-109,116-118,161,189,192-197H,17-28,35-43,48-64,66-72,149-151H2,1-8H3,(H2,152,198)(H2,153,199)(H2,154,200)(H,162,205)(H,163,208)(H,164,223)(H,165,225)(H,166,214)(H,167,201)(H,168,209)(H,169,212)(H,170,217)(H,171,224)(H,172,210)(H,173,226)(H,174,207)(H,175,206)(H,176,215)(H,177,218)(H,178,216)(H,179,211)(H,180,227)(H,181,221)(H,182,219)(H,183,228)(H,184,222)(H,186,213)(H,187,220)(H,202,203)(H,231,232)(H4,155,156,159)(H4,157,158,160)(H2,185,188,233);(H,6,7)/t74-,75-,76-,77-,78+,79+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,116-,117-,118-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBXZQMDMRVJOX-DQFQGUPWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCN)C(C)O)CC7=CC=C(C=C7)O)C(C)O)CO)C(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NOC(=O)CCCCC9C1C(CS9)NC(=O)N1.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NOC(=O)CCCC[C@H]8[C@@H]9[C@H](CS8)NC(=O)N9)C(=O)O)CO)[C@@H](C)O)CC1=CC=C(C=C1)O)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C150H224F3N43O45S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3502.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.